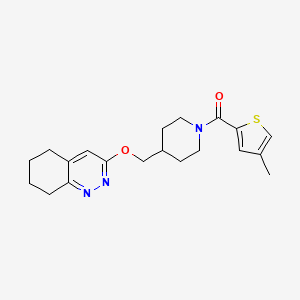

(4-Methylthiophen-2-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Methylthiophen-2-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is a synthetic organic compound characterized by its complex molecular structure. This compound encompasses several functional groups, including a thiophene ring, a piperidine ring, and a cinnoline moiety, giving it a range of potential chemical and biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylthiophen-2-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone typically involves multi-step reactions that incorporate the construction of its three distinct rings followed by their fusion into a single molecule.

Starting Materials: : Common starting materials include 4-methylthiophene-2-carboxylic acid, 3-aminocinnoline, and 4-piperidinemethanol.

Reaction Steps

Formation of the Piperidinyl Methanone: : This often involves acylation reactions where piperidinemethanol is treated with an acyl chloride derivative to form the piperidinyl methanone moiety.

Cinnoline Incorporation: : The attachment of the cinnoline ring can be achieved through nucleophilic substitution or coupling reactions.

Thiophene Ring Functionalization: : The methylthiophenyl group can be introduced via cross-coupling reactions like Suzuki or Stille coupling, which form the final compound.

Industrial Production Methods

For large-scale production, optimization of the above synthetic routes is crucial, focusing on yield, cost, and environmental impact. Automation and continuous flow chemistry might be employed to streamline the process.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : (4-Methylthiophen-2-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: : The compound may also be reduced, targeting the carbonyl groups or the nitrogens in the cinnoline and piperidine rings.

Substitution: : Halogenation or nitration reactions can occur at the aromatic rings, providing sites for further functionalization.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: : Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

Substitution: : Reagents like bromine (Br2) for bromination or nitric acid (HNO3) for nitration under controlled conditions.

Major Products Formed

The products vary widely depending on the reaction conditions but can include sulfoxides, sulfones, reduced piperidine derivatives, and halogenated thiophenes.

Aplicaciones Científicas De Investigación

Pharmacological Potential

The compound has been evaluated for various pharmacological activities:

- Antidepressant Effects : Studies suggest that similar compounds can exhibit antidepressant properties by modulating neurotransmitter systems.

- Anti-inflammatory Activity : The structural features may allow it to inhibit pathways involved in inflammation.

Case Study: Antidepressant Activity

In a study evaluating the antidepressant effects of related compounds, it was found that modifications to the piperidine ring significantly influenced the efficacy of the compounds in animal models. The presence of a thiophene moiety was linked to enhanced activity due to better receptor binding affinities.

Neuroprotective Effects

Research indicates potential neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's. The compound's ability to cross the blood-brain barrier makes it a candidate for further investigation.

Case Study: Neuroprotection in Alzheimer's Models

A recent study demonstrated that derivatives of this compound reduced amyloid-beta aggregation in vitro, suggesting a mechanism for neuroprotection. In vivo studies are ongoing to assess cognitive improvements in animal models.

Anticancer Activity

Preliminary studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity against Cancer Cells

In a comparative analysis of several derivatives, it was observed that those containing the tetrahydrocinnoline moiety had enhanced cytotoxicity against breast and lung cancer cell lines. Further investigations are needed to elucidate the underlying mechanisms.

Mecanismo De Acción

The mechanism of action for this compound, if used pharmacologically, would likely involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids:

Molecular Targets: : Could include kinases, G-protein-coupled receptors, or DNA.

Pathways Involved: : The exact pathways would depend on the specific activity being leveraged but could involve modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.

Comparación Con Compuestos Similares

(4-Methylthiophen-2-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone stands out for its unique combination of a thiophene ring, piperidine, and cinnoline moieties:

Similar Compounds

Compounds with a thiophene ring such as thiophene-based polymers.

Piperidine-containing molecules like piperine or various piperidine alkaloids.

Cinnoline derivatives used in medicinal chemistry.

Uniqueness: : The integration of these three structural elements provides distinctive chemical reactivity and a broad spectrum of potential biological activities that are not found in simpler compounds.

Actividad Biológica

The compound (4-Methylthiophen-2-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N2O2S, and it has a molecular weight of 348.47 g/mol. The structure features a thiophene ring, a piperidine moiety, and a tetrahydrocinnoline derivative, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds containing thiophene and piperidine structures exhibit significant antimicrobial properties. For instance, derivatives similar to our compound have shown moderate to good activity against various bacterial strains. A study on thiazole derivatives demonstrated that compounds with similar structural motifs exhibited notable antimicrobial effects, suggesting that our compound may also possess similar properties .

Anticancer Potential

Research into the anticancer properties of piperidine derivatives has revealed promising results. Certain derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival . Given the presence of the piperidine moiety in our compound, it is plausible that it may exhibit anticancer activity.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors in microbial and cancer cells, disrupting their function and leading to cell death .

Study 1: Antimicrobial Screening

In a recent screening of similar compounds, several derivatives were tested for their antimicrobial activity against common pathogens. The results indicated that compounds with thiophene and piperidine structures had varying degrees of effectiveness. For example, a derivative exhibiting a similar scaffold showed an inhibition zone of 15 mm against E. coli, highlighting the potential for our compound in antimicrobial applications .

Study 2: Anticancer Activity

Another study focused on the anticancer effects of piperidine derivatives demonstrated that certain compounds led to a 50% reduction in cell viability in breast cancer cell lines at concentrations as low as 10 µM. This suggests that our compound could be further investigated for its potential as an anticancer agent .

Propiedades

IUPAC Name |

(4-methylthiophen-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2S/c1-14-10-18(26-13-14)20(24)23-8-6-15(7-9-23)12-25-19-11-16-4-2-3-5-17(16)21-22-19/h10-11,13,15H,2-9,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGZNLFPIFKPLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CCC(CC2)COC3=NN=C4CCCCC4=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.